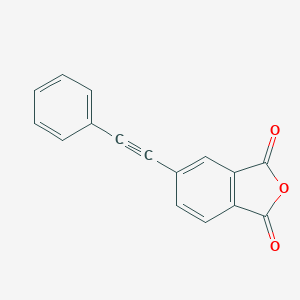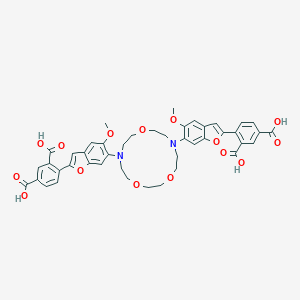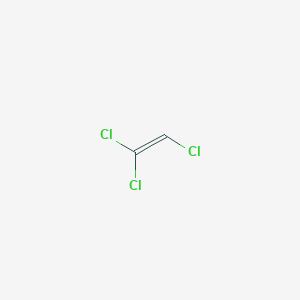
2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Overview
Description
“2-Bromo-6-(1H-pyrazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 g/mol . This compound is also known by other names such as “2-bromo-6-pyrazol-1-ylpyridine” and "Pyridine, 2-bromo-6-(1H-pyrazol-1-yl)-" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H . The canonical SMILES representation is C1=CC(=NC(=C1)Br)N2C=CC=N2 .
Physical And Chemical Properties Analysis
The compound “2-Bromo-6-(1H-pyrazol-1-yl)pyridine” has a topological polar surface area of 30.7 Ų . It has a complexity of 153 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 .
Scientific Research Applications
Spin Crossover Research
The compound is used in the field of spin-crossover research . The [Fe(bpp) 2] 2+ (bpp = 2,6-di{pyrazol-1-yl}pyridine) family of complexes is widely used in this field . They often undergo spin-crossover near room-temperature .
Functionalization of Complexes
The compound allows functionality to be introduced onto the complex without exerting a steric influence on the metal coordination sphere . This has allowed multifunctional compounds combining spin-crossover with fluorescence , redox activity , photo-isomerisable substituents , and tether groups to be produced based on [Fe(bpp) 2] 2+ switching centres .
Synthesis of Iron (II) Complex Salts
The compound is used in the synthesis of iron (II) complex salts . The complex salts [Fe L2] X2 ( X− = BF 4−, 1; X− = ClO 4−, 2; X− = PF 6−, 3) have been prepared, and crystallographically characterised as their methanol solvates .
Spin-State Switchable Single-Molecule Junctions
The compound is used in the creation of spin-state switchable single-molecule junctions . Supramolecular SCO complexes featuring anchoring groups for metallic electrodes, for example, gold (Au), are ideal candidates to study spin-state switching at the single-molecule level .
Development of Molecular Spintronics Elements
The compound is used in the development of molecular spintronics elements . Single-molecule junctions composed of spin-state switchable molecules are useful for developing these elements .
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential .
Safety and Hazards
Mechanism of Action
Target of Action
It has been found to have a desirable fitting pattern in the lmptr1 pocket, an active site .
Mode of Action
It has been used in Rhodium (III)-catalyzed C–H alkenylation reactions . This suggests that it may interact with its targets through a mechanism involving rollover cyclometalation .
Biochemical Pathways
Its use in rhodium (iii)-catalyzed c–h alkenylation reactions suggests it may play a role in the modification of organic compounds .
Result of Action
It has been used in the synthesis of mono- and dialkenyl-substituted 2-(1h-pyrazol-1-yl)pyridines , suggesting it may have a role in the formation of these compounds.
Action Environment
The action of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine can be influenced by environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in an inert atmosphere . This suggests that temperature and atmospheric conditions may affect its stability and efficacy.
properties
IUPAC Name |
2-bromo-6-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRJOZJWALGJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427614 | |
| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
CAS RN |
123640-41-5 | |
| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


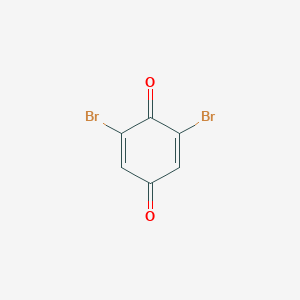

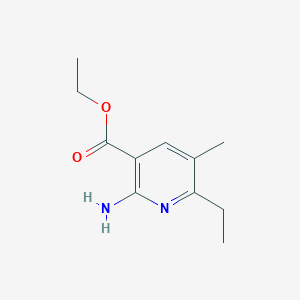
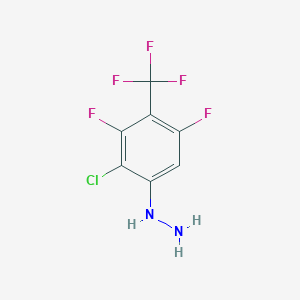

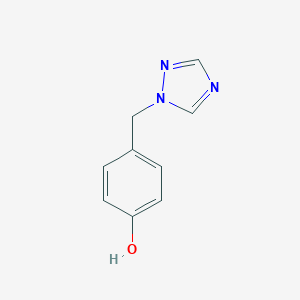
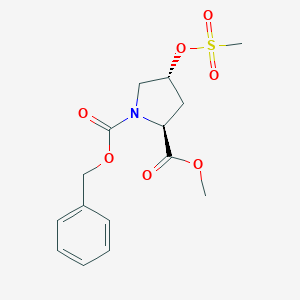

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
